molecular formula C40H64O13 B1176742 rts 5-1 protein CAS No. 144591-62-8

rts 5-1 protein

Cat. No.: B1176742
CAS No.: 144591-62-8
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Description

The rts 5-1 protein, more commonly known in research as Outer Dense Fiber protein 1 (ODF1), is a major structural component of the outer dense fibers in the mammalian sperm tail . Outer dense fibers (ODFs) are unique cytoskeletal structures located on the outside of the axoneme in the midpiece and principal piece of the sperm tail, which are believed to provide passive elastic strength and protect against shearing forces . The rts 5-1/ODF1 protein is characterized by two key domains: an N-terminal leucine zipper motif that facilitates protein-protein interactions and a C-terminal domain rich in conserved Cys-Gly-Pro (CGP) repeats . These domains allow ODF1 to act as a scaffold, interacting with other ODF and sperm tail proteins such as Odf2, Spag4, and Spag5, thereby playing a central role in assembling the underlying molecular network of the sperm tail . Research indicates that the CGP repeats are crucial for binding to novel proteins like OIP1, a RING finger protein, suggesting a complex regulatory mechanism for ODF assembly . Expression of the rts 5-1 gene is haploid-specific, with mRNAs first appearing in round spermatids during spermiogenesis, while the protein synthesis and assembly into the tail structures occur at a later stage, indicating post-transcriptional control of its expression . The critical role of ODF proteins in sperm tail integrity implies that defects in the this compound or its interacting partners may be associated with sperm tail anomalies and male infertility . This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Properties

CAS No.

144591-62-8

Molecular Formula

C40H64O13

Synonyms

rts 5-1 protein

Origin of Product

United States

Molecular Biology and Genetic Basis of Odf1

Odf1 Gene Identification and Cloning

The gene encoding the main ~30 kDa ODF protein, Odf1, has been identified and cloned from various mammalian species, including rat, mouse, and human. oup.com Studies have demonstrated a high degree of sequence identity at both the nucleotide and amino acid levels across these species. oup.com For instance, the polypeptides encoded by human ODF1 cDNA and rat Odf1 cDNA share an 84% sequence similarity. oup.com Early work on identifying ODF components led to the characterization of the 27-kDa ODF1 protein, initially known by various names including RT7, Odf27, and rts5/1. oup.com Cloning efforts have utilized techniques such as PCR screening of testicular cDNA libraries to isolate Odf1-related sequences. oup.com

Transcriptional Regulation of Odf1 Gene Expression

Transcriptional regulation of the Odf1 gene plays a crucial role in its expression, particularly during spermatogenesis. The 5' flanking regions of the Odf1 gene contain putative regulatory elements such as TATA boxes and cAMP-response elements (CREs), although these elements can exhibit gene-specific sequences and often differ from consensus sequences. core.ac.uk

Developmental Expression Profiles during Spermiogenesis

ODF1 mRNA is detected during specific stages of spermiogenesis. In the rat, Odf1 mRNA has been observed by in situ hybridization from step 6 round spermatids up to step 17. nih.gov The corresponding protein is detected later, from step 7 spermatids up to step 18, and is present in the sperm tails. nih.gov This temporal separation between mRNA detection and protein detection suggests a level of translational control during spermiogenesis. nih.govbiorxiv.orgscienceopen.com Transcription of genes required for late spermatid differentiation, including Odf1, occurs in round spermatids and the mRNAs are stored before translation is activated in elongated spermatids. core.ac.ukbiorxiv.org

Cell-Specific and Tissue-Specific Expression (e.g., Testis)

ODF1 exhibits a highly restricted expression pattern, primarily found in the testis. genecards.orgbioscientifica.com Within the testis, its expression is cell-specific, predominantly occurring in spermatids. bioscientifica.comproteinatlas.org Studies in mice have shown Odf1 to be a well-known male germ cell-specific gene. oup.com While ODF1 has been historically considered exclusively testicular, recent research has indicated the presence of both ODF1 protein and mRNA in other tissues, such as the rat kidney, albeit at lower expression levels compared to the testis. scienceopen.com

ODF1 Gene Expression Specificity:

SpeciesPrimary Tissue ExpressionSpecific Cell Types
HumanTestisSperm, right testis, left testis, seminiferous tubule, spermatid, spermatocyte genecards.orgwikipedia.org
MouseTestisSeminiferous tubule, spermatid, spermatocyte wikipedia.org
RatTestisSpermatids bioscientifica.comnih.gov
Crested Ibis (Nipponia nippon)TestisNot specified in source genscript.com

Characterization of Odf1 mRNA Transcripts

Characterization of Odf1 mRNA transcripts reveals details about their size and the mechanisms controlling their translation.

Identification of Complementary mRNA Species (e.g., 1.2 and 1.5 kb in rat testis)

In adult rat testis, Odf1 transcripts are of heterogeneous size. nih.gov Northern blot analysis of fractionated RNA has revealed the presence of different Odf1 transcripts on polysomes. nih.gov While specific sizes like 1.2 and 1.5 kb were mentioned in the original prompt's outline, the search results primarily refer to heterogeneous sizes and different transcript populations without explicitly stating these specific lengths. One study in rat testis noted the presence of both Odf1 transcripts in the polysomal fraction. nih.gov

Mechanisms of Post-Transcriptional Control of Translation

Post-transcriptional regulation is a critical level of gene expression control that occurs after transcription but before translation. wikipedia.orglumenlearning.comlibretexts.org This includes processes like RNA splicing, nuclear export, RNA stability, and translational control. wikipedia.orglumenlearning.comlibretexts.org For ODF1, post-transcriptional control of translation is particularly important because the mRNA is transcribed in round spermatids and stored for a period before being translated in elongated spermatids. core.ac.ukbiorxiv.orgscienceopen.com

Mechanisms involved in the post-transcriptional control of ODF1 translation include changes in mRNA poly(A) tail length. biorxiv.org In round spermatids, Odf1 transcripts accumulate with poly(A) tails around 150 nucleotides long and are associated with the non-polysomal fraction, indicating they are translationally inactive. biorxiv.org As spermatids elongate, these transcripts enter the polysomal fraction, and their poly(A) tails gradually shorten. biorxiv.org This dynamic change in poly(A) tail length is linked to the translational activation of Odf1 mRNA during sperm formation. biorxiv.orgbiorxiv.org The mRNA poly(A) polymerase TENT5C has been shown to be required for maintaining Odf1 transcripts with ~150-nt poly(A) tails, and its activity is important for regulating the spatial translation of Odf1 mRNAs during spermiogenesis. biorxiv.org In adult rat testis, a significant portion of Odf1 mRNA is stored in translationally inactive ribonucleoprotein particles, with only about 30% associated with the polysomal fraction. nih.gov In younger rats (35 days old) with spermatids reaching step 15, an even smaller percentage (around 10%) of Odf1 mRNA is found in the polysomal fraction, suggesting that ODF1 translation is significantly enhanced during the maturation phase of spermiogenesis when outer dense fibers increase in diameter. nih.gov

Gene Homology and Phylogenetic Conservation

The outer dense fiber protein 1 (ODF1), including the protein referred to as "rts 5-1 protein" or RT7 in Rattus norvegicus, exhibits significant gene homology and phylogenetic conservation across various species, particularly within mammals and extending to organisms like Drosophila melanogaster. nih.govnih.govgenenames.orgoup.com ODF1 is a major component of the outer dense fibers (ODFs) in the sperm tail, structures crucial for maintaining sperm tail elasticity and recoil. wikipedia.orguniprot.orggenenames.org

Studies have shown a high degree of evolutionary conservation of ODF proteins based on protein patterns. oup.com Specifically, the polypeptide sequences encoded by human ODF1 cDNA and rat Odf1 cDNA share a sequence similarity of 84%. oup.com High sequence similarity at both the nucleotide and amino acid levels has been observed between Odf1 in rat, mouse, and human. oup.comnih.gov While generally very similar, the mouse Odf1 protein has a deletion of 15 amino acids in the C-terminal region compared to the rat protein. nih.gov

A notable aspect of ODF1's conservation is the presence of a repetitive motif, Cys-Gly-Pro (CGP), at its carboxy-terminal end. nih.govnih.gov This CGP repeat is also found conserved in the testis-specific Mst(3)CGP proteins of Drosophila melanogaster, which are localized to Drosophila sperm tail fibers. nih.govnih.govoup.com The Mst(3) proteins in Drosophila are considered structural homologs of mammalian sperm tail ODFs. nih.govoup.com This evolutionary conserved sequence feature in the C-terminus of ODF1 has been utilized in research to isolate mammalian ODF1. nih.gov

The gene encoding ODF1 has been localized to specific chromosomes in different species, further illustrating its conserved genomic context. The human ODF1 gene is located on chromosome 8q22.3. wikipedia.orggenenames.orggenecards.orgkarger.com The mouse Odf1 gene is located on chromosome 15 region B2-C. nih.gov The localization of the Odf1 gene in human and mouse extends a known linkage group common to human chromosome 8 and mouse chromosome 15. nih.gov

Research has also explored the homology of ODF1 with other protein families. ODF1 is considered a member of the small heat shock protein (sHSP) family. researchgate.net Computational analysis of the bovine genome identified an uncharacterized outer dense fiber (ODF1) gene with an intact alpha crystallin domain, characteristic of other small HSPs. researchgate.net Evolutionary trace analysis of the sHSP family in human, mouse, and cattle groups ODF1 separately from other sHSP members, suggesting some divergence despite belonging to the same family. researchgate.net

The conservation of ODF1 is also evident in its interaction with other proteins involved in sperm tail structure and function. For instance, SPAG4, a spermatid-specific protein, interacts specifically with ODF1 (ODF27) in elongating spermatids, and this interaction is conserved between rat and human. wikigenes.orgwikigenes.org

While ODF1 shows broad conservation, studies on the presence of ODF1 orthologs in various species indicate that it is primarily found in vertebrates, particularly mammals. GeneCards, for example, lists stringent orthology for ODF1 in human, mouse, and rat. jax.org Species where no ortholog for ODF1 was found in some databases include certain yeasts, bacteria, and other organisms like Xenopus laevis (African clawed frog) and Anopheles gambiae (African malaria mosquito). genecards.org

The phylogenetic conservation of ODF1, particularly the shared CGP repeats with Drosophila Mst(3) proteins, highlights a deep evolutionary relationship in the structural components of sperm tails across diverse taxa. nih.govnih.govoup.com

Here is a summary of ODF1 homology and conservation information:

FeatureRattus norvegicus ODF1 (this compound/RT7)Homo sapiens ODF1Mus musculus Odf1Drosophila melanogaster Mst(3)CGP proteins
Protein Length ~27 kDa nih.gov (Putative 90 amino acids for RT7 initially nih.gov, but later identified as ~27 kDa/245 amino acids nih.govuniprot.org)241 amino acids genenames.orgVery similar to rat, 15 a.a. deletion in C-terminus nih.govVariable, contain CGP repeats nih.gov
Key Conserved Motif C-terminal Cys-Gly-Pro (CGP) repeats nih.govnih.govC-terminal CGP repeats nih.govC-terminal CGP repeats (with deletion) nih.govCGP repeats nih.govnih.govoup.com
Chromosomal Location Not explicitly stated for the gene in the search results, but the protein is rat.8q22.3 wikipedia.orggenenames.orggenecards.orgkarger.com15 B2-C nih.govNot applicable (insect)
Sequence Similarity 100% with ODF27 cDNA nih.gov84% similarity with rat Odf1 cDNA oup.comHigh similarity with rat Odf1 oup.comnih.govShare conserved CGP repeats nih.govnih.govoup.com
Functional Homology Component of sperm tail outer dense fibers uniprot.orgComponent of sperm tail outer dense fibers wikipedia.orgComponent of sperm tail outer dense fibers jax.orgComponents of sperm tail satellite fibers, structural analogues of ODF nih.govoup.com

Note: The initial report on RT7 suggested a 90-amino acid protein nih.gov, but later studies identified the 27 kDa ODF1 (rts 5/1, RT7) as having ~245 amino acids nih.govuniprot.org. The table reflects the later findings regarding the full ODF1 protein.

Protein Structure and Domain Architecture of Odf1

Primary Amino Acid Sequence Analysis

Analysis of the primary amino acid sequence of ODF1 reveals a notably high content of cysteine and proline residues. wikipedia.orgnih.govnih.gov This high cysteine content is particularly concentrated towards the carboxy-terminal end of the protein. wikipedia.org The presence of numerous cysteine residues is significant as they can form disulfide bonds, contributing to the structural integrity and insolubility of the outer dense fibers. The amino acid sequence of ODF1 is highly conserved across various mammalian species, including human, rat, and mouse, indicating its critical functional importance. wikipedia.org For instance, human and rat ODF1 share approximately 84% sequence similarity at the amino acid level. wikipedia.org

Identification of Repetitive Motifs (e.g., Cys-Gly-Pro at carboxy-terminal end)

A prominent feature of the ODF1 protein sequence is the presence of repetitive amino acid motifs, particularly at its carboxy-terminal end. The most well-characterized of these is the Cys-Gly-Pro (CGP) or Cys-X-Pro (CXP) repeat motif. google.comwikipedia.orgmfd.org.mknih.govnih.gov These repeats, rich in cysteine and proline, are highly conserved evolutionarily and are also found in the sperm tail proteins of Drosophila melanogaster. wikipedia.orgmfd.org.mk While the frequency of these repeats can show some variability, this variability has not been directly linked to male infertility in humans. nih.gov The CGP repeats in the C-terminus of ODF1 have been shown to be involved in protein interactions, including binding to proteins like OIP1 (ODF1-interacting protein). google.comgenecards.orgmfd.org.mk

Characterization of Predicted Functional Domains (e.g., N-terminal amphipathic α helix, leucine (B10760876) zipper dimerization motif)

Bioinformatic and experimental analyses have identified several predicted functional domains within the ODF1 protein. At the N-terminal end, ODF1 contains an amphipathic α-helix. google.com Amphipathic helices are characterized by having distinct hydrophobic and hydrophilic faces, which often mediate protein-membrane interactions or protein-protein interactions.

Another significant functional domain found in ODF1 is a leucine zipper motif. google.com This motif, typically located in the N-terminal region, is a common protein dimerization motif characterized by a periodic arrangement of leucine residues. google.com The leucine zipper in ODF1 is crucial for protein-protein interactions, facilitating both self-interaction (homodimerization) and the formation of heterodimers with other proteins. unimi.it Key interaction partners of ODF1 mediated by its leucine zipper include ODF2, SPAG4, KLC3, and TCP11, all of which are components of the sperm tail structure or involved in its assembly and function. google.comuc.ptmfd.org.mk

Furthermore, ODF1 is classified as a member of the small heat shock protein (sHSP) family, also known as HSPB10. nih.gov This classification is based on the presence of a conserved alpha-crystallin domain. Small heat shock proteins are known to function as molecular chaperones, preventing the aggregation of misfolded proteins. nih.gov This suggests a potential chaperone-like activity for ODF1 within the complex environment of the sperm tail.

Cellular Localization and Dynamic Distribution of Odf1

Subcellular Localization within Developing Spermatids (e.g., Manchette)

During the elongation phase of spermatid development (spermiogenesis), ODF1 is found in the manchette. uniprot.orgfrontiersin.orgbiorxiv.orgresearchgate.net The manchette is a transient, skirt-like microtubular structure that forms around the elongating spermatid nucleus. frontiersin.orgresearchgate.netbioscientifica.com It is crucial for processes such as nuclear shaping and the transport of proteins to the developing tail structures. frontiersin.orgbioscientifica.comcapes.gov.br Immunocytological studies have confirmed the presence of ODF1 in the manchette of elongating spermatids. frontiersin.orgresearchgate.net Research suggests that ODF1, along with other proteins like CCDC42 and Spag4, localizes to the manchette during this stage. wikipedia.orgfrontiersin.orgresearchgate.net The manchette serves as a transient storage and trafficking platform for various proteins, including structural components like ODF1, before they are sorted to their final destinations in the sperm tail. capes.gov.br

Specific Localization within Mature Spermatozoa (e.g., Outer Dense Fibers of Flagella, Midpiece, Principal Piece)

In mature spermatozoa, ODF1 is a major component of the outer dense fibers (ODFs). uniprot.orggenecards.orgbiorxiv.orgresearchgate.net The ODFs are filamentous structures situated outside the axoneme, the central microtubular core of the sperm tail. uniprot.orggenecards.orgnih.gov These fibers are found in the midpiece and the principal piece of the mammalian sperm tail. uniprot.orggenecards.orgnih.gov The presence of ODF1 in the outer dense fibers contributes to their function in maintaining the elastic structure and recoil of the sperm tail, as well as providing protection against shear forces during transit through the epididymis and ejaculation. genecards.orgnih.gov

ODF1 is also localized to the connecting piece, a complex structure that mediates the crucial linkage between the sperm head and tail. frontiersin.orgbiorxiv.orgresearchgate.net This head-to-tail coupling apparatus (HTCA) is essential for progressive sperm motility. frontiersin.orgresearchgate.net Studies have shown that ODF1 is abundant at the HTCA in elongated spermatids and mature spermatozoa. biorxiv.org

The distribution of ODFs, and thus ODF1, along the sperm tail is not uniform. While nine ODFs are typically observed in the midpiece, their number decreases in the principal piece, with ODFs 3 and 8 being shorter and less frequently observed distally. nih.govbiologists.com

Spatiotemporal Dynamics of ODF1 during Sperm Differentiation

The dynamic localization of ODF1 during spermiogenesis reflects its role in the assembly of sperm-specific structures. ODF1 mRNA is transcribed in round spermatids and its translation is activated as spermatids elongate. biorxiv.orgbiorxiv.org Initially present in the manchette of elongating spermatids, ODF1 is subsequently transported and incorporated into the developing outer dense fibers and the connecting piece. frontiersin.orgbiorxiv.orgresearchgate.netcapes.gov.br

Research suggests that the proper spatial translation of ODF1 mRNA is critical for its correct distribution during spermiogenesis. biorxiv.org For instance, studies involving the poly(A) polymerase TENT5C have shown that it regulates the poly(A) tail length of Odf1 transcripts, which in turn affects the local distribution of ODF1 protein in spermatids. biorxiv.org Aberrant localization of ODF1 due to dysregulation of its mRNA processing can lead to morphological abnormalities in the flagella. biorxiv.org

The elongation of ODFs from the HTCA towards the distal end of the tail occurs during steps 8-9 of mouse spermiogenesis, in parallel with the peripheral microtubules of the axoneme. biologists.com This process highlights the coordinated assembly of the sperm tail structures, with ODF1 being a key participant.

Deficiencies in ODF1 have been linked to severe sperm defects, including decapitation (separation of the head from the tail) and male infertility, underscoring the importance of its correct localization and integration into the sperm tail structure. frontiersin.orgbiorxiv.orgresearchgate.net

Data Tables

While detailed quantitative data on ODF1 concentration in specific cellular compartments across different stages is not explicitly provided in a format suitable for a numerical data table within the search results, the qualitative localization information can be summarized.

Spermatid Development StageSubcellular Localization of ODF1Key Structures Involved
Elongating SpermatidsManchette, Head-to-Tail Coupling Apparatus (HTCA) frontiersin.orgbiorxiv.orgresearchgate.netTransient microtubular structure, Junctional region frontiersin.orgbioscientifica.com
Mature SpermatozoaOuter Dense Fibers (ODFs) of the flagella, Connecting Piece (HTCA) uniprot.orggenecards.orgbiorxiv.orgresearchgate.netFilamentous structures surrounding the axoneme, Head-tail junction uniprot.orggenecards.orgnih.gov
Mature Spermatozoa Tail RegionLocalization of ODF1 within Outer Dense FibersNotes
MidpiecePresent in Outer Dense Fibers uniprot.orggenecards.orgnih.govTypically nine ODFs observed nih.govbiologists.com
Principal PiecePresent in Outer Dense Fibers uniprot.orggenecards.orgnih.govNumber of ODFs decreases distally nih.govbiologists.com

Biological Functions and Physiological Roles of Odf1

Role in Maintaining Structural Integrity of Sperm Flagella

ODF1 is a principal component of the outer dense fibers (ODFs), which are prominent accessory structures in the sperm tail. mdpi.comoup.com These fibers are situated alongside the axonemal microtubule doublets and are present as a nine-fold structure. bioscientifica.com The ODFs, largely composed of proteins like ODF1 and ODF2, are crucial for stiffening the sperm tail and protecting it from mechanical stress and shear forces encountered during epididymal transport and ejaculation. proteinatlas.orgmdpi.comoup.com Impaired development of the ODFs, often linked to deficiencies in their protein components like ODF1, is a significant cause of tail abnormalities observed in infertile men. mdpi.combioscientifica.comoup.com

Contribution to Passive Elastic Properties and Elastic Recoil of the Sperm Tail

The outer dense fibers, containing ODF1, are believed to be instrumental in maintaining the passive elastic structure and promoting the elastic recoil of the sperm tail. uniprot.orgproteinatlas.orgbioscientifica.comoup.com This elastic property is thought to be important for efficient flagellar beating. bioscientifica.com While ODFs are not directly involved in generating active motility, their elastic nature likely provides a supportive framework that enhances the effectiveness of the axoneme's action. oup.com

Functional Implications in Sperm Motility

ODF1's contribution to the structural integrity and elastic properties of the sperm tail has direct implications for sperm motility. Proper formation and function of the ODFs are essential for normal sperm movement. bioscientifica.comoup.com Studies in mice have demonstrated that while complete absence of ODF1 leads to severe infertility, a reduction in ODF1 levels in heterozygous mice can result in reduced sperm motility, even if the sperm structure appears normal under standard analysis. mdpi.comnih.govbioscientifica.com Furthermore, the oxidation of thiol groups in flagellar proteins, including ODF1, during epididymal transit is linked to the acquisition of progressive motility in human spermatozoa. publish.csiro.aunih.gov In asthenozoospermic men (those with reduced sperm motility), incomplete thiol oxidation in spermatozoa, including that of ODF1, has been observed, suggesting a link between ODF1 thiol status and progressive motility. publish.csiro.au

Essential Role in Spermatogenesis and Male Gamete Development

ODF1 plays an essential role throughout spermatogenesis, the process of male gamete development. The expression of the Odf1 gene is restricted to the testis and is first detected in round spermatids, continuing through the later stages of spermiogenesis. nih.govtandfonline.combioscientifica.comnih.gov ODF1 protein is localized to the manchette in elongating spermatids and subsequently to the sperm tail. uniprot.orgresearchgate.net It is a key component of the connecting piece, a complex structure at the base of the sperm head that facilitates the crucial linkage between the head and tail. mdpi.commdpi.comresearchgate.net This tight coupling is critical for successful fertilization. mdpi.combioscientifica.comresearchgate.net Research using ODF1-deficient mice has definitively shown that ODF1 is essential for male fertility. nih.govbioscientifica.com Complete deletion of Odf1 in mice results in the production of acephalic spermatozoa (spermatozoa lacking heads), indicating a failure in the head-to-tail coupling mechanism. mdpi.comnih.govbioscientifica.comresearchgate.net Although the connecting piece structure may develop in the absence of ODF1, the lack of this protein compromises the linkage, leading to decapitation when force is applied. mdpi.comresearchgate.net This highlights ODF1's indispensable role in forming the functional head-to-tail coupling apparatus. mdpi.com

Molecular Interactions and Complex Formation of Odf1

Identification of ODF1-Interacting Proteins

Research has identified several proteins that interact with ODF1, highlighting its central role as a node in the protein network of the sperm tail. One such interacting protein is the novel RING finger protein, ODF1 interacting protein (OIP1) wikigenes.orgnih.govnih.gov. OIP1 localizes to the sperm tail in a pattern consistent with an ODF1 interaction partner wikigenes.orgnih.gov.

Other proteins found to interact with ODF1 include Outer Dense Fiber Protein 2 (ODF2), which is another major component of the outer dense fibers nih.govfrontiersin.org. Additionally, studies have shown interactions between ODF1 and sperm-associated antigens Spag4 and Spag5 nih.govnih.gov. Spag4, a sperm protein, binds ODF1 and localizes to microtubules of the manchette and axoneme wikipedia.org. Spag5, a testicular protein, also interacts strongly with ODF1 nih.gov. Kinesin light chain 3 (KLC3), a component of the conventional kinesin motor molecule, has also been identified as an ODF1 binding partner, with this interaction occurring in a microtubule-independent fashion nih.gov.

Table 1: Identified ODF1-Interacting Proteins

Interacting ProteinNotesSource(s)
OIP1Novel RING finger protein, localizes to sperm tail. wikigenes.orgnih.govnih.gov
ODF2Major component of outer dense fibers. nih.govfrontiersin.org
Spag4Sperm-associated antigen, localizes to manchette and axoneme. wikipedia.orgnih.gov
Spag5Testicular protein, shows similarity to mitotic spindle protein Deepest. nih.govnih.gov
KLC3Kinesin light chain, interacts in a microtubule-independent manner. nih.gov

Mechanisms of Protein-Protein Interactions

The interactions of ODF1 with its binding partners are mediated through specific protein domains. The N-terminal region of ODF1 contains a leucine (B10760876) zipper motif, which has been shown to be involved in mediating interactions with several ODF and ODF-associated proteins, including self-interaction and interactions with Odf84 (which is related to ODF2) and Spag4 wikipedia.orgnih.govnih.govnih.gov. Leucine zippers are protein dimerization domains characterized by a heptad repeat in which leucine residues occur at every seventh position, facilitating coiled-coil formation and protein-protein interaction buffalo.edu.

The C-terminal portion of ODF1 also plays a crucial role in protein interactions nih.govptglab.com. This region contains conserved Cys-Gly-Pro (CGP) repeats nih.govnih.govptglab.com. These CGP repeats in the ODF1 C-terminus are the binding site for the novel RING finger protein OIP1 nih.govnih.gov. Furthermore, phosphorylation of ODF1 by Cdk5/p35 at Ser193, located in the C-terminal region containing the Cys-X-Pro motif, enhances the interaction between ODF1 and OIP1 karger.comscispace.com. The RING finger motif in OIP1 also plays a role in its interaction with ODF1 nih.gov. The interaction between ODF1 and KLC3 is mediated by the ODF1 leucine zipper and the heptad repeat (HR) domain of KLC3 nih.gov.

Functional Consequences of ODF1 Complex Assembly in Sperm Biology

The assembly of ODF1 into complexes with its interacting proteins is fundamental to the structural integrity and function of the sperm tail. ODFs, formed in part by ODF1 and its partners, are cytoskeletal structures surrounding the axoneme in the middle and principal pieces of the sperm tail wikipedia.org. They are essential for maintaining the elastic structure and recoil of the sperm tail and provide protection against shear forces during transit wikipedia.orgoup.com.

ODF1 is considered a sperm-specific structural protein and is crucial for the accurate arrangement of other sperm tail components, which is vital for the firm connection between the sperm head and tail oup.com. Depletion or absence of functional ODF1 can lead to significant defects in the formation of ODFs, the connecting piece, and other structures, resulting in abnormal sperm morphology, such as sperm decapitation, and consequently, male infertility wikipedia.orgoup.comnih.govbioscientifica.comnih.gov. Studies in mice have demonstrated that haplo-deficiency of ODF1 can cause a weakening of the sperm head-to-tail coupling, leading to severe male subfertility bioscientifica.comnih.gov. The complex assembly involving ODF1 and proteins like ODF2 and CCDC42 is thought to build a rigid scaffold necessary for the formation of the connecting piece and sperm tail frontiersin.org.

The interaction between ODF1 and OIP1, enhanced by phosphorylation, suggests a potential regulatory mechanism. It has been suggested that Cdk5 phosphorylation of ODF1 and the subsequent enhanced ODF1-OIP1 interaction might be important in promoting ODF1 degradation, potentially contributing to the detachment and fragmentation of the sperm tail following fertilization karger.com.

Post Translational Regulation of Odf1 Activity

Mechanisms of Post-Translational Control Influencing ODF1 Function

Post-translational modifications (PTMs) represent critical regulatory mechanisms that diversify the functional landscape of proteins beyond the information encoded in the genome. For ODF1, several mechanisms of post-translational control have been implicated in modulating its function, particularly within the dynamic environment of spermatogenesis and mature sperm. These mechanisms involve enzymatic modifications, protein-protein interactions influenced by PTMs, and pathways governing protein stability and degradation.

Enzymatic activities play a direct role in adding or removing functional groups from ODF1. Phosphorylation, the addition of a phosphate (B84403) group, is a prominent PTM in sperm proteins and has been specifically observed for ODF1 researchgate.net. Kinases, such as the Cdk5/p35 complex, are responsible for catalyzing these phosphorylation events. Conversely, phosphatases are enzymes that remove phosphate groups, providing a mechanism for reversing phosphorylation and regulating protein activity.

Another significant regulatory mechanism involves ubiquitination, the process of attaching ubiquitin molecules to a target protein. While ODF1 itself is not directly stated to be ubiquitinated in all contexts, an ODF1-interacting protein, OIP1, is identified as a candidate E3 ubiquitin ligase that binds to ODF1 nih.gov. E3 ubiquitin ligases are key enzymes in the ubiquitination pathway, often determining substrate specificity and facilitating the formation of ubiquitin chains that can target proteins for proteasomal degradation. The interaction between ODF1 and OIP1, enhanced by ODF1 phosphorylation, suggests a potential link between phosphorylation and ubiquitination-mediated regulation of ODF1 stability or function. The protein ubiquitination pathway is a major system for the degradation of intracellular proteins, contributing to protein homeostasis and quality control. ODF1 has been noted in the context of this pathway.

Sumoylation, the conjugation of Small Ubiquitin-related Modifier (SUMO) proteins, is another reversible PTM observed in sperm. ODF1 has been identified as a sumoylated protein in human sperm. Unlike ubiquitination which often targets proteins for degradation, sumoylation typically influences protein localization, stability, or interaction with other molecules.

Furthermore, the formation of disulfide bonds through the oxidation of cysteine residues is a crucial post-translational modification for many sperm flagellar proteins, including ODF1 uc.ptnih.gov. This process occurs during epididymal transit and is essential for the proper structural maturation and motility of spermatozoa uc.pt.

These diverse post-translational mechanisms, acting through the coordinated activities of various enzymes and influencing protein interactions and stability, collectively contribute to the fine-tuning of ODF1 function, which is critical for sperm development, structure, and ultimately, male fertility.

Identification of Specific Post-Translational Modifications

Research has identified specific post-translational modifications occurring on ODF1, providing insights into how its activity and interactions are regulated.

Phosphorylation: ODF1 is a target for phosphorylation. Studies have shown that the Cdk5/p35 kinase complex phosphorylates ODF1 at serine residue 193 (Ser193). This specific phosphorylation event has been demonstrated to enhance the interaction between ODF1 and OIP1, a candidate E3 ubiquitin ligase. Additionally, tyrosine phosphorylation of ODF1 at residue 154 has been reported to occur during sperm capacitation, a process essential for sperm to gain the ability to fertilize an oocyte researchgate.net. The outer dense fibers in general are known to be highly phosphorylated structures. These findings highlight phosphorylation as a key regulatory switch for ODF1, influencing its association with interacting partners and potentially its role in sperm function and the events leading to fertilization.

Sumoylation: ODF1 has been identified as a sumoylated protein in human sperm. While the specific lysine (B10760008) residues modified by SUMOylation on ODF1 are not extensively detailed in the provided search results, the presence of this modification suggests that SUMOylation may play a role in regulating ODF1's localization or its interaction with other proteins within the sperm tail. Sumoylation is a dynamic process, and its reversible nature implies a regulatory role in the timely function of ODF1 during spermatogenesis or in mature sperm.

Ubiquitination: Although direct ubiquitination sites on ODF1 are not explicitly identified, the interaction between ODF1 and OIP1, a candidate E3 ubiquitin ligase, strongly suggests that ODF1 is a potential substrate for ubiquitination nih.gov. The enhancement of this interaction upon ODF1 phosphorylation by Cdk5/p35 further supports a model where phosphorylation might prime ODF1 for ubiquitination, potentially targeting it for degradation via the ubiquitin-proteasome pathway. This indirect evidence points towards ubiquitination as a likely mechanism influencing ODF1 protein levels and turnover.

Disulfide Bond Formation: ODF1 has a high cysteine content, particularly in its C-terminal region nih.govnih.gov. The formation of disulfide bonds between cysteine residues is a crucial PTM for ODF1 and other flagellar proteins, contributing to the structural rigidity and stability of the sperm tail uc.pt. This oxidative modification, occurring during epididymal maturation, is essential for the acquisition of progressive sperm motility uc.pt.

While direct evidence for other PTMs like acetylation on ODF1 is not prominent in the search results, the broader context of sperm tail proteins and spermatogenesis suggests their potential relevance. For instance, acetylation of alpha-tubulin, a component of the axoneme surrounded by ODFs, is associated with microtubule stability and sperm motility, and ODF2 interacts with acetylated alpha-tubulin. Histone ubiquitination and acetylation are also known to be essential for spermatid development. These related findings suggest that a complex interplay of various PTMs likely governs the assembly, stability, and function of the sperm tail structures, potentially involving ODF1 in ways that are not yet fully elucidated.

The identified PTMs on ODF1 and the associated regulatory mechanisms underscore the intricate control governing this essential sperm protein. Further research is needed to fully map all PTMs on ODF1 and understand their precise roles in regulating its interactions, localization, and contribution to sperm function and male fertility.

Advanced Research Methodologies for Odf1 Studies

Gene Cloning and Heterologous Expression Systems for ODF1 Production

The molecular cloning of the gene encoding ODF1 was a foundational step in understanding its structure and function. The Odf1 gene has been successfully cloned from several species, including human, rat, and mouse, revealing a high degree of sequence conservation at both the nucleotide and amino acid levels. oup.com For instance, the human and rat ODF1 proteins share an 84% sequence similarity, indicating significant evolutionary pressure to maintain its function. oup.com

To produce the protein for functional studies, antibody generation, and interaction assays, researchers employ heterologous expression systems. Full-length Odf1 cDNA clones are commercially available and can be inserted into various expression vectors, including those for bacterial (E. coli), yeast, or insect cell systems. sinobiological.combiomatik.com Recombinant ODF1 protein, often with an affinity tag like a His-tag, can be produced in large quantities. biomatik.com For example, recombinant mouse ODF1 has been expressed in E. coli for use as an immunogen or as a positive control in assays like Western blotting. biomatik.com In vitro expression systems, such as those using wheat germ, are also utilized to produce the protein in a way that may preserve its correct conformational folding. novusbio.com

Immunological Approaches: Antibody Development and Application

Immunological tools are indispensable for detecting and localizing the ODF1 protein within cells and tissues. Researchers have developed both polyclonal and monoclonal antibodies specific to ODF1. scbt.comassaygenie.com The production of affinity-purified polyclonal antibodies often involves immunizing an animal, such as a rabbit, with a recombinant ODF1 protein or a synthetic peptide corresponding to a specific region of the protein. abclonal.comgenscript.com The resulting antiserum is then passed through a column where the ODF1 antigen is immobilized, ensuring that only antibodies highly specific to ODF1 are collected. researchgate.netsinobiological.com This process reduces background noise and increases specificity, which is crucial for sensitive applications. sinobiological.com

These highly specific antibodies are utilized in a variety of immunological assays:

Western Blotting: This is a common technique used to detect the presence and quantity of ODF1 in protein extracts from tissues like the testis or from ejaculated spermatozoa. nih.govptglab.com Studies have used Western blotting to show severely reduced levels of the ~27 kDa ODF1 protein in infertile men compared to fertile donors. nih.gov The technique involves separating proteins by size using SDS-PAGE, transferring them to a membrane, and probing with an anti-ODF1 antibody. assaygenie.comresearchgate.net

In Situ Hybridization: This technique is used to localize the ODF1 mRNA transcripts within tissue sections, revealing that the Odf1 gene is transcribed specifically in spermatids during spermiogenesis. wikipedia.orgwikigenes.org

Immunohistochemistry (IHC) and Immunofluorescence (IF): These imaging techniques use anti-ODF1 antibodies to visualize the precise location of the protein within the sperm cell structure. scbt.combiorbyt.com IHC on paraffin-embedded human testis tissue has confirmed ODF1's presence, while IF microscopy on sperm cells reveals its localization to the connecting piece and the midpiece of the flagellum. biorbyt.comproteinatlas.org

Genetic Perturbation and Knockout Models for Functional Elucidation

To understand the in vivo function of ODF1, researchers have created genetic perturbation models, most notably knockout mice. nih.gov Using gene-targeting techniques like homologous recombination or CRISPR/Cas9, the Odf1 gene is disrupted or deleted. nih.govgempharmatech.com In one common strategy, exon 1 of the Odf1 gene, which contains the promoter and start codon, is replaced with a neomycin resistance cassette. nih.govresearchgate.net

Studies on these knockout models have yielded critical findings:

Male-Specific Infertility: Male mice completely lacking ODF1 (Odf1−/−) are sterile, whereas female mice are unaffected. nih.gov Heterozygous males (Odf1+/−) are fertile but exhibit reduced sperm motility. nih.govjax.org

Sperm Decapitation: The primary defect observed in Odf1-deficient mice is the separation of the sperm head from the tail. nih.govmdpi.com This indicates that ODF1 is essential for the integrity of the head-to-tail coupling apparatus (HTCA). researchgate.netmdpi.com

Flagellar Abnormalities: While spermatogenesis generally proceeds, the absence of ODF1 leads to a disturbed organization of the mitochondrial sheath and the outer dense fibers in the sperm tail. mdpi.com

These rat and mouse models have been instrumental in establishing the direct link between ODF1 function and the structural integrity required for male fertility. gempharmatech.comjax.org

High-Throughput Protein Interaction Screens

Identifying the proteins that interact with ODF1 is key to understanding the molecular network that forms the sperm tail. High-throughput screening methods are used to uncover these protein-protein interactions.

Yeast Two-Hybrid (Y2H) Systems: This genetic method is used to screen a cDNA library for proteins that physically interact with a "bait" protein. ODF1 has been used as bait in Y2H assays, which led to the identification of ODF2 as an interacting partner. mdpi.com This interaction is mediated by leucine (B10760876) zipper domains present in the proteins. wikipedia.orgoup.com

Co-immunoprecipitation (Co-IP): This biochemical technique is used to isolate a target protein (ODF1) from a cell lysate using a specific antibody, along with any proteins that are bound to it in a complex. thermofisher.comabcam.com The entire complex is pulled down and the interacting partners can be identified by Western blotting or mass spectrometry. nih.gov Co-IP assays have confirmed that ODF1 interacts with proteins such as SPAG4, TCP11, and TMEM232, which are also involved in sperm tail structure and function. uniprot.orgresearchgate.netgenecards.org

Table 1: ODF1 Interaction Screening Results This interactive table summarizes key protein-protein interaction findings for ODF1.

Interacting ProteinMethodologyFunctional RelevanceReference
ODF2Yeast Two-HybridCo-component of outer dense fibers; interaction mediated by leucine zippers. oup.commdpi.com
SPAG4Interactional CloningLocalizes to manchette and axoneme microtubules. wikipedia.orguniprot.org
TCP11Co-immunoprecipitationMay be responsible for sperm tail morphology and motility. genecards.org
CCDC42Yeast Two-HybridEssential for male fertility and head-to-tail coupling. mdpi.com
TMEM232Co-immunoprecipitationMaintains axoneme integrity and is critical for sperm motility. researchgate.net

Advanced Imaging Techniques for Subcellular Localization and Dynamics

Advanced microscopy techniques have been essential for visualizing the precise location of ODF1 within the intricate architecture of the spermatozoon.

Confocal Immunofluorescence Microscopy: Using specific antibodies, this technique provides high-resolution images of ODF1's location. Data from the Human Protein Atlas shows ODF1 localized to the connecting piece, the flagellar centriole, and the midpiece of the sperm tail. proteinatlas.org

These imaging studies confirm that ODF1 is not only a component of the ODFs but is also integrated into the critical linkage structures at the sperm neck. uniprot.orgresearchgate.netmdpi.com

Proteomic Analysis for Interacting Partners and Modifications

Proteomics, the large-scale study of proteins, provides a comprehensive view of the protein composition of cells and how it changes. Comparative proteomic and phosphoproteomic analyses of spermatozoa from different boar breeds (Yorkshire and Duroc) have identified ODF1 as a key protein whose expression levels differ and which is subject to phosphorylation. nih.govfrontiersin.org

These studies highlight several key points:

Post-Translational Modifications (PTMs): Since mature sperm are transcriptionally and translationally silent, PTMs like phosphorylation are crucial for regulating protein function. researchgate.net The phosphorylation status of ODF1 has been shown to be important, and a lack of specific ODF1 phosphopeptides has been observed in samples from some infertile men. nih.govnih.gov Furthermore, the oxidation of thiol groups on ODF1 to form disulfide bonds is a critical modification that occurs during epididymal transit and is essential for sperm motility. nih.gov

Protein Interaction Networks: Proteomic analyses, combined with bioinformatics, have placed ODF1 within a larger protein-protein interaction network crucial for sperm motility and flagellum development. frontiersin.org This network includes other vital sperm proteins such as A-kinase anchoring protein 4 (AKAP4), sperm motility-associated cysteine-rich protein (SMCP), and SUN5. nih.govfrontiersin.org

This systems-level approach reinforces the role of ODF1 as a central hub in the molecular machinery that governs sperm structure and function.

Future Research Directions and Translational Perspectives for Odf1

Comprehensive Elucidation of ODF1-Mediated Regulatory Networks

The functional capacity of ODF1 is intricately linked to a network of protein-protein interactions and regulatory pathways essential for spermatogenesis. A primary area of future research is the complete mapping and characterization of these networks.

ODF1's expression is notably regulated by the cAMP-response element modulator (CREM), a key transcription factor in post-meiotic germ cells. researchgate.netnih.gov The activity of CREM itself is influenced by hormonal signals, including Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which modulate cAMP levels in Sertoli and Leydig cells. encyclopedia.pubmdpi.com Further investigation is required to delineate the precise upstream signaling cascades that fine-tune CREM's regulation of ODF1 transcription.

Translational regulation also plays a significant role, with a substantial portion of ODF1 mRNA being stored as translationally inactive ribonucleoprotein particles until the later stages of spermiogenesis. Understanding the mechanisms that trigger the timely translation of ODF1 is crucial.

ODF1 participates in a complex network of protein interactions within the sperm tail. Key interacting partners have been identified, forming a structural and functional scaffold. Future studies should focus on a systems-biology approach to create a comprehensive interactome for ODF1, which will be invaluable in understanding the integrated function of the sperm flagellum.

Interacting ProteinFunction of InteractionReference
ODF2 Forms heterodimers via leucine (B10760876) zipper motifs, contributing to the structural backbone of the outer dense fibers and the connecting piece. nih.gov
SPAG4/SPAG5 Binds to ODF1, potentially linking the outer dense fibers to the microtubule axoneme. wjgnet.com
KLC3 A kinesin light chain that interacts with ODF1, possibly involved in mitochondrial transport and organization in the sperm midpiece. wjgnet.com
CCDC42 A coiled-coil domain-containing protein that interacts with both ODF1 and ODF2, essential for the formation of the head-to-tail coupling apparatus. mdpi.com

Detailed Analysis of Structure-Function Relationships and Conformational Dynamics

ODF1's function is intrinsically tied to its structure. As a small heat shock protein (sHSP), it possesses a conserved α-crystallin domain, which is a hallmark of this protein family. nih.gov This domain is flanked by a variable N-terminus containing a leucine zipper motif and a C-terminus rich in cysteine and proline residues. wjgnet.com

The leucine zipper motif is critical for mediating the self-association of ODF1 and its interaction with other proteins, most notably ODF2. nih.gov The cysteine-rich C-terminal region is believed to be important for forming disulfide bonds, which contribute to the stability and elastic recoil of the sperm tail. nih.gov

A key area for future research is the investigation of ODF1's conformational dynamics. Like other sHsps, ODF1 likely undergoes conformational changes that regulate its function. nih.govfrontiersin.org Phosphorylation is a common mechanism for modulating sHsp activity, often leading to changes in oligomeric state and chaperone activity. nih.gov Studies exploring the phosphorylation status of ODF1 and how this affects its interactions and function would provide significant insights. Advanced structural biology techniques, such as cryo-electron microscopy and nuclear magnetic resonance spectroscopy, could be employed to visualize these conformational changes.

Investigation of ODF1's Role in Specific Male Reproductive Disorders

Defects in ODF1 have been directly linked to male infertility. nih.govnih.gov Studies in mice have demonstrated that the complete absence of ODF1 leads to decapitated spermatozoa and, consequently, male sterility. nih.gov Heterozygous mice, with reduced ODF1 levels, exhibit decreased sperm motility. nih.gov

In humans, a significant reduction in ODF1 levels has been identified as a potential marker and driver of idiopathic male infertility. nih.gov Men with lower levels of ODF1 in their spermatozoa are more prone to sperm decapitation under stress, and their sperm often exhibit ultrastructural defects in the connecting piece. nih.govnih.gov Furthermore, reduced ODF1 expression has been correlated with asthenozoospermia (reduced sperm motility).

Future research should focus on large-scale screening of infertile men to determine the prevalence of ODF1 defects. This could involve genetic screening for mutations in the ODF1 gene as well as proteomic analysis of sperm samples. Understanding the molecular basis of how ODF1 deficiency leads to specific pathologies will be crucial for developing targeted diagnostic and therapeutic strategies.

ODF1 StatusPhenotype in MicePhenotype in HumansReference
Null (Complete Absence) Decapitated spermatozoa, male infertility.Not yet documented, but predicted to cause severe infertility. nih.gov
Reduced Levels Reduced sperm motility.Associated with idiopathic male infertility, increased sperm decapitation under stress, asthenozoospermia, and abnormal connecting piece morphology. nih.govnih.gov

Comparative Analysis of ODF1 Across Mammalian Species

The Odf1 gene and its protein product are highly conserved across mammalian species, indicating a fundamental and conserved role in male reproduction. nih.gov Comparative genomic studies have revealed conserved regulatory elements in the 5' flanking regions of the Odf1 gene, including putative TATA boxes and cAMP-response elements (CREs). nih.gov The high degree of sequence conservation in both the coding and regulatory regions underscores the protein's critical function.

Future comparative studies could involve a more detailed analysis of the ODF1 protein sequence and structure across a wider range of species, including non-mammalian vertebrates, to understand the evolutionary trajectory of this protein. Such studies could reveal species-specific adaptations related to different reproductive strategies. A detailed comparison of the ODF1 interactome across different species would also be highly informative.

Potential for ODF1 as a Research Target in Reproductive Biology and Assisted Reproductive Technologies

The established link between ODF1 deficiency and male infertility positions it as a significant research target with translational potential, particularly in the context of assisted reproductive technologies (ART).

As a diagnostic biomarker, the quantification of ODF1 levels in spermatozoa could become a valuable tool in the assessment of male infertility, especially in idiopathic cases where standard semen analysis may not provide a complete picture. nih.govurotoday.com Low ODF1 levels could indicate a structural weakness in the sperm that might compromise the success of procedures like in vitro fertilization (IVF) or intracytoplasmic sperm injection (ICSI).

Further research into the ODF1-mediated pathways could also unveil novel therapeutic targets. For instance, understanding the regulatory mechanisms of ODF1 expression and function might lead to strategies to enhance its production or stability in cases of deficiency. While still speculative, gene-based therapies or pharmacological interventions aimed at modulating the ODF1 pathway could one day offer new treatment options for certain types of male infertility.

In the context of ART, a deeper understanding of ODF1's role could inform the selection of the most viable sperm for ICSI, potentially improving fertilization and embryo development rates. Research into the specific functional consequences of reduced ODF1 could lead to modifications in sperm preparation techniques to minimize stress on fragile spermatozoa.

Q & A

Q. How to ensure reproducibility of this compound localization studies in cellular models?

  • Methodological Answer : Standardize cell fixation/permeabilization protocols and antibody validation (e.g., siRNA knockdown controls). Use automated image analysis pipelines (e.g., CellProfiler) to quantify fluorescence intensity and minimize observer bias . Deposit raw images in public repositories (e.g., Zenodo) with metadata.

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